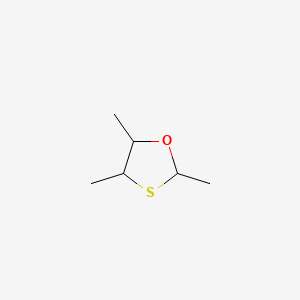
anti-2-cis-4,5-Trimethyl-1,3-oxathiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane: is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol . It is a member of the oxathiolane family, characterized by a five-membered ring containing both oxygen and sulfur atoms. This compound is known for its unique stereochemistry, with three methyl groups attached to the ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-2-cis-4,5-Trimethyl-1,3-oxathiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the oxathiolane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a more reduced form, such as a thiol or alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products:
Sulfoxides and sulfones: from oxidation.
Thiols or alcohols: from reduction.
Substituted oxathiolanes: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique ring structure and functional groups make it a versatile intermediate .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of anti-2-cis-4,5-Trimethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: this compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,3-oxathiolane: Similar structure but with fewer methyl groups.
4,5-Dimethyl-1,3-oxathiolane: Lacks one methyl group compared to anti-2-cis-4,5-Trimethyl-1,3-oxathiolane.
1,3-Oxathiolane: The parent compound without any methyl substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of three methyl groups. These structural features confer distinct reactivity and properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
63393-28-2 |
|---|---|
Molekularformel |
C6H12OS |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
2,4,5-trimethyl-1,3-oxathiolane |
InChI |
InChI=1S/C6H12OS/c1-4-5(2)8-6(3)7-4/h4-6H,1-3H3 |
InChI-Schlüssel |
IWKQZSONTQWRJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(SC(O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
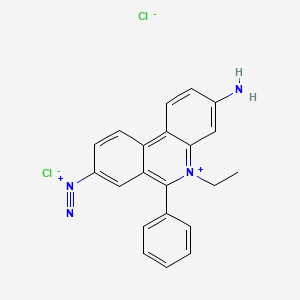
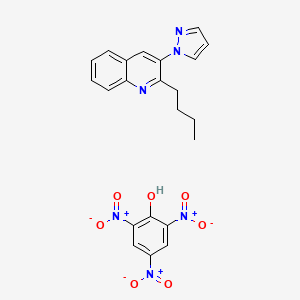


![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)


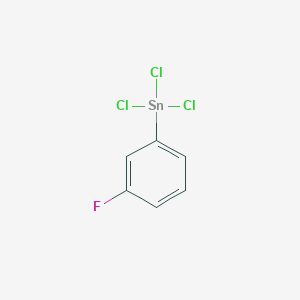
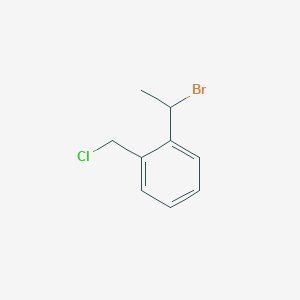
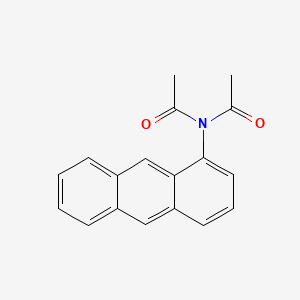


![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
